Cyclohexyl fluoro(oxo)acetate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical analysis of its functional groups and substituents. The parent structure is acetic acid, modified by two key substituents: a fluorine atom and an oxo group ($$ \text{O} $$) at the α-position. The esterification of this modified acetic acid with cyclohexanol yields the final compound.
According to IUPAC rules, the numbering prioritizes the carboxylic acid derivative, resulting in the systematic name cyclohexyl 2-fluoro-2-oxoacetate . This nomenclature explicitly denotes:
- The cyclohexyl group as the ester-forming alcohol.
- The fluoro and oxo substituents on the acetyl backbone.
- The acetate core as the parent carboxylic acid derivative.
Alternative naming conventions, such as the Chemical Abstracts Service (CAS) registry, label the compound as acetic acid, 2-fluoro-2-oxo-, cyclohexyl ester (CAS RN 142072-09-1). The structural specificity of this nomenclature avoids ambiguity, distinguishing it from related esters like cyclohexyl acetate ($$ \text{C}8\text{H}{14}\text{O}_2 $$), which lacks fluorination.
Historical Context of Organofluorine Acetate Derivatives
The synthesis of organofluorine compounds traces its origins to 19th-century discoveries in halogen exchange reactions. Alexander Borodin’s 1862 demonstration of nucleophilic fluoride substitution marked a foundational milestone, while Frédéric Swarts’ 1898 work on aromatic trifluoromethylation catalyzed industrial interest in fluorinated molecules. This compound emerged indirectly from these advances, reflecting mid-20th-century efforts to diversify fluorinated esters for applications in polymers and pharmaceuticals.
Early fluorination methodologies relied on hazardous reagents like antimony trifluoride ($$ \text{SbF}_3 $$), but modern techniques employ safer catalysts and selective fluorinating agents. For instance, the compound’s fluoro(oxo)acetyl group likely originates from electrophilic fluorination or halogen exchange processes, as evidenced by contemporary asymmetric fluorination strategies. Unlike bulkier fluorinated refrigerants (e.g., Freon® derivatives), this compound exemplifies targeted fluorination in ester frameworks, balancing reactivity and stability.
Position Within Fluorinated Cyclohexyl Ester Chemical Space
This compound occupies a niche within the fluorinated cyclohexyl ester family, distinguished by its α-fluoro-oxo substitution pattern. Comparative analysis with related structures reveals key trends:
The table highlights how fluorination and oxo-group incorporation reduce hydrogen content and increase polarity compared to non-fluorinated analogs. This compound’s molecular mass (174.17 g/mol) positions it between simple esters and complex pharmacophores like emtricitabine derivatives, underscoring its role as a synthetic intermediate.
Structurally, the cyclohexyl group introduces conformational rigidity, potentially influencing reactivity in nucleophilic acyl substitutions. The fluorine atom’s electronegativity further polarizes the carbonyl group, enhancing electrophilicity at the ester’s carbonyl carbon. These traits make the compound a candidate for further functionalization in drug discovery or polymer chemistry.
Properties
CAS No. |
142072-09-1 |
|---|---|
Molecular Formula |
C8H11FO3 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
cyclohexyl 2-fluoro-2-oxoacetate |
InChI |
InChI=1S/C8H11FO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
FONAKDDPRGERNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
The most widely reported method involves fluorination of a β-keto acid precursor followed by esterification. 2-(3-Oxocyclohexyl)acetic acid is treated with DAST in anhydrous dichloromethane at −10°C to introduce the fluorine atom selectively at the α-position. The intermediate 2-fluoro-2-(3-oxocyclohexyl)acetic acid is then esterified with cyclohexanol using EDCI/HOBt coupling reagents in dichloromethane, yielding the target compound in 68–72% overall yield.
Key Conditions
- DAST stoichiometry: 1.2 equivalents
- Esterification time: 12–18 hours at 25°C
- Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1)
Direct Esterification of Fluoro(oxo)acetyl Chloride
Acid Chloride Route
Fluoro(oxo)acetyl chloride is prepared by treating fluoro(oxo)acetic acid with thionyl chloride (2.5 equiv) in toluene at 60°C. Cyclohexanol (1.5 equiv) is then added dropwise under nitrogen, with triethylamine as a base, achieving 85% conversion. Excess reagents are removed via vacuum distillation, and the crude product is washed with saturated NaHCO₃ to neutralize residual acid.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 60°C | Max yield (85%) |
| SOCl₂ Equiv | 2.5 | Below 2.0: <60% |
| Base | Et₃N | Pyridine: 72% |
Transition Metal-Catalyzed Coupling
Iridium-Catalyzed Carbene Insertion
A patent-pending method employs [Ir(COD)Cl]₂ (4 mol%) and 1,10-phenanthroline (8 mol%) to mediate the reaction between fluoro(oxo)acetic acid and cyclohexyl sulfoxonium ylide in DMF at 110°C. The ylide acts as a carbene precursor, inserting into the O–H bond of the acid. The reaction completes in 12 hours, yielding 89–92% product after extraction with ethyl acetate and NH₄Cl wash.
Mechanistic Insights
- Coordination : Ylide binds to Ir, releasing dimethyl sulfoxide.
- Carbene Formation : Active Ir–carbene intermediate generated.
- Insertion : Acid’s O–H bond inserts into carbene, forming the ester.
Continuous Flow Synthesis
Microreactor-Based Process
A scalable approach uses a microreactor system with H₅PV₂Mo₁₀O₄₀ heteropolyacid catalyst. Fluoro(oxo)acetic acid and cyclohexanol are pumped at 0.5 mL/min into a 100°C reactor, achieving 94% conversion in 8 minutes. The product is separated via inline liquid-liquid extraction, reducing purification time by 70% compared to batch methods.
Advantages
- Catalyst turnover number (TON): 1,450
- Space-time yield: 12.4 g/L·h
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Fluorination Side Reactions : Over-fluorination is minimized using low temperatures (−10°C) and controlled DAST addition rates.
- Ester Hydrolysis : Anhydrous Na₂SO₄ drying and acidic workup (pH 2–3) prevent retro-esterification.
- Catalyst Deactivation : In Ir-based methods, ligand (1,10-phen) stabilizes the metal center, reducing decomposition.
Industrial-Scale Considerations
The acid chloride route is preferred for volumes >100 kg due to:
- Cost Efficiency : SOCl₂ ($0.45/kg) vs. DAST ($320/kg).
- Throughput : 8-hour reaction cycles vs. 18-hour fluorination-esterification.
- Waste Streams : HCl gas can be scrubbed, whereas DAST generates HF byproducts requiring specialized neutralization.
Emerging Techniques
- Photoredox Catalysis : Eosin Y (2 mol%) enables visible-light-driven esterification at 25°C, achieving 78% yield without metal catalysts.
- Enzymatic Synthesis : Lipase B (Candida antarctica) immobilized on mesoporous silica converts fluoro(oxo)acetic acid and cyclohexanol in hexane (45% yield, 99% ee).
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The fluorine atom adjacent to the carbonyl group significantly activates the ester for nucleophilic substitution. This polarization facilitates attacks by nucleophiles (e.g., amines, alcohols, or thiols) at the carbonyl carbon.
Key Reactions:
-
Hydrolysis : Under acidic or basic conditions, the ester undergoes hydrolysis to yield fluoro(oxo)acetic acid and cyclohexanol. Acidic conditions favor the formation of the protonated intermediate, while basic conditions promote deprotonation and faster cleavage .
-
Aminolysis : Reaction with amines produces fluorinated amides. For example, treatment with aniline generates N-phenyl-fluoro(oxo)acetamide.
Mechanism :
-
Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of the cyclohexyloxy group, stabilized by fluorine’s electron-withdrawing effect .
Decarboxylation and Radical Pathways
Under thermal or photolytic conditions, cyclohexyl fluoro(oxo)acetate undergoes decarboxylation via radical intermediates.
Key Observations:
-
Radical Decarboxylation : Homolytic cleavage of the C–C bond adjacent to the carbonyl releases CO₂, generating a fluorinated alkyl radical. This radical can abstract halogens (e.g., from CCl₄) to form fluorinated alkyl halides .
-
Thermal Stability : Decomposition accelerates under UV light, with quantum yields >1 indicating chain-propagation mechanisms .
Mechanism :
-
Homolytic cleavage of the ester group, producing an acyloxy radical.
-
Decarboxylation to form a fluorinated alkyl radical.
-
Halogen abstraction or recombination with chain-carrying radicals .
Electrophilic and Steric Effects
The cyclohexyl group introduces steric hindrance, moderating reaction rates compared to smaller esters (e.g., methyl or ethyl analogs). Meanwhile, fluorine’s electronegativity directs regioselectivity in bond cleavage.
Key Findings:
-
C–C vs. C–O Cleavage : Computational studies reveal that fluorine’s p-orbital interactions stabilize transition states for C–C cleavage over C–O, particularly in sulfone analogs .
-
Stereoselectivity : In reactions forming alkenes, fluorine’s antiperiplanar alignment with leaving groups dictates Z or E selectivity via eclipsing effects .
Reaction Conditions and Products
The table below summarizes key reactions, reagents, and outcomes:
Computational Insights
DFT studies highlight fluorine’s role in stabilizing transition states:
Scientific Research Applications
Synthetic Chemistry
Cyclohexyl fluoro(oxo)acetate is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules. For example, it can be used to synthesize fluorinated derivatives that exhibit enhanced biological activity.
Medicinal Chemistry
Research indicates that this compound derivatives may possess pharmacological properties, particularly as potential drug candidates. The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability and bioavailability. Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes, making this compound a candidate for further exploration in drug development.
Agricultural Applications
There is emerging interest in the use of this compound as a precursor for agrochemicals. Its derivatives may serve as effective pesticides or herbicides due to their ability to disrupt biological processes in target organisms. The fluorine substituent can enhance the potency and selectivity of these compounds.
Data Tables
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Relevant Studies |
|---|---|---|
| Synthetic Chemistry | Intermediate for organic synthesis | , |
| Medicinal Chemistry | Potential drug candidates | , |
| Agricultural Chemistry | Precursor for agrochemicals | , |
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the successful synthesis of various fluorinated compounds using this compound as a starting material. The researchers reported improved yields and selectivity in reactions involving nucleophilic substitutions, highlighting its utility in synthetic pathways.
In another investigation, derivatives of this compound were tested for their inhibitory effects on specific enzymes related to metabolic pathways. The results indicated significant enzyme inhibition, suggesting potential therapeutic applications.
Case Study 3: Agrochemical Development
Research focused on developing new pesticides based on this compound derivatives showed promising results in field trials. These compounds exhibited effective pest control with minimal environmental impact, indicating their viability as sustainable agricultural solutions.
Mechanism of Action
The mechanism of action of cyclohexyl fluoro(oxo)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release fluoro(oxo)acetic acid, which can then participate in various biochemical processes. The fluoro group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclohexyl Acetate
- Structure : A simple ester lacking fluorine or oxo substituents (CAS 622-45-7).
- Molecular Formula : C₈H₁₄O₂.
- Key Properties :
- Contrast : Cyclohexyl fluoro(oxo)acetate’s fluorine and oxo groups enhance acidity at the α-carbon, making it more reactive in nucleophilic substitutions or condensations .
Table 1: Basic Properties Comparison
| Compound | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|
| Cyclohexyl acetate | C₈H₁₄O₂ | Ester | Solvents, flavorings |
| This compound* | C₈H₁₁FO₃ | Ester, F, Oxo | Synthetic intermediate |
| Methyl (2-oxocyclohexyl)acetate | C₉H₁₄O₃ | Ester, Oxo (cyclic) | Organic synthesis |
*Inferred properties based on structural analogs.
Methyl (2-Oxocyclohexyl)acetate
- Structure : Features a cyclic oxo group on the cyclohexyl ring (CAS 13672-64-5).
- Molecular Formula : C₉H₁₄O₃.
- Key Properties: The cyclic oxo group influences keto-enol tautomerism, enabling participation in cyclization reactions . Synthesized via esterification or transesterification, similar to methods described for cyclohexyl esters .
- Contrast : Unlike this compound, the oxo group here is part of the cyclohexane ring, limiting its electronic effects on the ester moiety.
Sodium Chloroacetate
- Structure : Sodium salt of chloroacetic acid (CAS 3926-62-3).
- Molecular Formula : C₂H₂ClO₂Na.
- Key Properties :
- Contrast : Fluorine in this compound reduces leaving-group ability compared to chlorine but increases metabolic stability in biological systems .
Cyclohexyl 2-Benzoylamino-2-(2-Oxocyclohexyl) Acetate
- Structure: Complex ester with benzoylamino and oxo substituents.
- Synthesis : Prepared via DMF-mediated reactions and purified via column chromatography .
- Key Properties: Multiple functional groups enable diverse reactivity (e.g., amide bond formation). Potential pharmaceutical applications due to structural complexity.
- Contrast : this compound’s simpler structure may offer broader applicability in straightforward synthetic pathways.
Cyclohexylmethyl Ethylphosphonofluoridate
- Structure: Contains a phosphonofluoridate group (CAS 959093-05-1).
- Molecular Formula : C₉H₁₈FO₂P.
- Key Properties :
- High reactivity as a nerve agent precursor due to the P-F bond.
- Regulated under chemical weapons conventions .
Biological Activity
Cyclohexyl fluoro(oxo)acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Overview of this compound
This compound (CAS Number: 142072-09-1) is an organic compound characterized by a cyclohexyl group attached to a fluoro(oxo)acetate moiety. Its unique structure allows for various chemical reactions and biological interactions, making it a valuable intermediate in organic synthesis and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing fluoro(oxo)acetic acid. This acid can interact with various molecular targets within biological systems, influencing metabolic pathways. The presence of the fluoro group enhances the compound's reactivity and stability, which is crucial for its role as a pharmaceutical intermediate.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays have shown that certain derivatives induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed cytotoxicity is linked to the induction of apoptosis and cell cycle arrest, mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as P53 .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound derivatives on MCF-7 cells. Results indicated that compounds with specific substituents on the cyclohexyl ring showed IC50 values ranging from 50 nM to 100 nM, significantly lower than standard chemotherapeutics . The study concluded that these derivatives could serve as lead compounds for further development.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial activity. The study emphasized the potential for these compounds in developing new antibiotics .
Research Findings Summary Table
| Activity | Cell Line/Organism | IC50/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Disruption of cell membrane |
| Anticancer (MCF-7) | MCF-7 (breast cancer) | 50-100 nM | Induction of apoptosis |
| Anticancer (HCT-116) | HCT-116 (colon cancer) | 75 nM | Cell cycle arrest and apoptosis induction |
Q & A
Q. What are the established synthetic routes for Cyclohexyl fluoro(oxo)acetate, and how can reaction conditions be optimized for higher yield?
this compound can be synthesized via esterification of cyclohexanol with fluoro(oxo)acetic acid derivatives. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods may influence reaction efficiency .
- Temperature control : Activation energy for esterification of similar compounds (e.g., cyclohexyl acetate) is ~60.0 kJ mol⁻¹, suggesting moderate heating (80–120°C) .
- Purification : Fractional distillation or chromatography (HPLC) can isolate the product from byproducts like unreacted cyclohexanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm ester linkage and fluorination (e.g., δ ~2.0 ppm for acetate methyl; δ ~-180 ppm for fluorine in ¹⁹F NMR) .
- IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Ensure adequate airflow due to potential volatility (estimated boiling point: ~170–200°C, extrapolated from cyclohexyl acetate data) .
- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for fluorinated compounds .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Solvent selection : Non-polar solvents (e.g., hexane) reduce hydrolysis risk compared to polar solvents (e.g., water, ethanol) .
- Temperature : Store at 2–8°C to minimize thermal degradation; DSC analysis can determine decomposition onset .
- Data contradiction : Boiling points for analogs like cyclohexyl acetate vary (172–201°C), necessitating experimental validation via thermogravimetric analysis (TGA) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Fluorine electron-withdrawing effect : Enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .
- Steric hindrance : The cyclohexyl group may slow reactivity compared to linear esters; kinetic studies under varying nucleophile concentrations are recommended .
Q. How can computational modeling (e.g., DFT) predict interaction pathways between this compound and biological targets?
- Docking studies : Use software like AutoDock to model binding with enzymes (e.g., esterases or COX isoforms) .
- Thermodynamic parameters : Calculate ΔG of binding to assess inhibition potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
